

# Upleganan Administration Protocol for In Vivo Studies

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Upleganan**, also known as SPR206, is a next-generation polymyxin antibiotic designed for intravenous administration to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] As a polymyxin analogue, its primary mechanism of action involves interaction with the lipopolysaccharide (LPS) of the bacterial outer membrane, leading to membrane disruption and cell death.[1] Preclinical and Phase 1 clinical studies have demonstrated its potent in vitro and in vivo activity against a range of critical pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae.[3][4] Notably, **Upleganan** has shown a promising safety profile with a lower propensity for nephrotoxicity compared to legacy polymyxins like polymyxin B.[2][5][6]

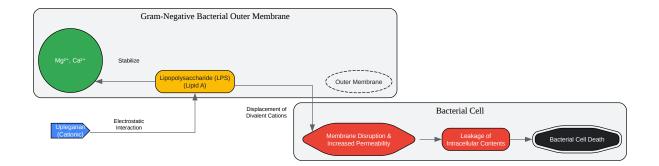
These application notes provide a comprehensive overview of the administration protocols for **Upleganan** in in vivo preclinical studies, based on currently available data. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy, pharmacokinetics, and safety of this promising antibiotic candidate.

## Mechanism of Action: Targeting the Bacterial Outer Membrane



**Upleganan** exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The cationic nature of the molecule facilitates an electrostatic interaction with the negatively charged phosphate groups of lipid A, a key component of LPS. This binding displaces divalent cations (Mg<sup>2+</sup> and Ca<sup>2+</sup>) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. The hydrophobic tail of the **Upleganan** molecule is then thought to insert into the membrane, further disorganizing its structure. This destabilization increases the permeability of the membrane, causing leakage of intracellular contents and ultimately leading to bacterial cell death.

In response to the presence of polymyxins, bacteria can activate two-component signaling systems, such as PhoP/PhoQ and PmrA/PmrB. These systems regulate the modification of lipid A with positively charged moieties, which reduces the net negative charge of the outer membrane and thereby decreases the binding of cationic antibiotics like **Upleganan**. This is a key mechanism of acquired resistance.[7][8][9][10][11]



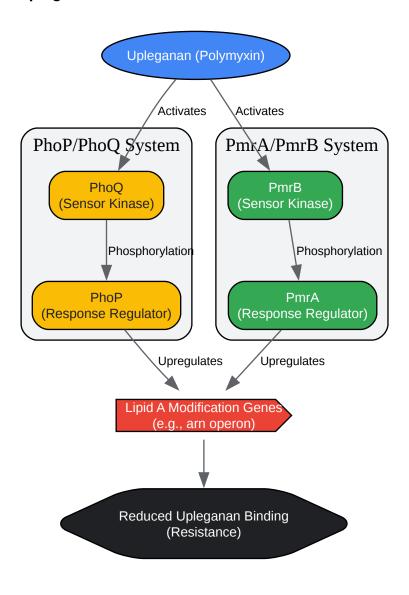
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**Caption: Upleganan**'s interaction with the bacterial outer membrane.



# Signaling Pathway: Bacterial Response to Polymyxins

The presence of polymyxins like **Upleganan** can trigger a defensive response in Gramnegative bacteria, primarily mediated by two-component signaling systems. The PhoP/PhoQ and PmrA/PmrB systems are key regulators of this adaptive resistance. Environmental cues, including the presence of cationic antimicrobial peptides, activate the sensor kinase (PhoQ or PmrB), which in turn phosphorylates its cognate response regulator (PhoP or PmrA). The activated response regulator then upregulates the expression of genes involved in the modification of lipid A, reducing the net negative charge of the outer membrane and thus repelling the cationic **Upleganan**.



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Caption: Two-component systems mediating polymyxin resistance.

#### **Data Presentation**

In Vitro Activity of Upleganan (SPR206)

Pathogen	Strain	MIC (mg/L)	Reference
Acinetobacter baumannii	NCTC13301	0.125	[12]
Acinetobacter baumannii	NCTC13424	0.06	[12]
Acinetobacter baumannii	ATCC 19003	0.125	[12]
Pseudomonas aeruginosa	Pa14	0.125	[12]
Pseudomonas aeruginosa	ATCC 27853	0.25	[12]
Escherichia coli	ATCC 25922	0.125	[12]
Escherichia coli	IHMA558090	8	[12]
Klebsiella pneumoniae	ATCC 13882	0.125	[12]

## In Vivo Efficacy of Upleganan (SPR206) in Murine Infection Models



Infection Model	Pathogen Strain	Dosing Regimen (mg/kg)	Administrat ion Route	Bacterial Burden Reduction (log <sub>10</sub> CFU/g or mL)	Reference
Thigh	A. baumannii Ab13301	30, q4h for 24h	Subcutaneou s	3.4	[12]
Thigh	A. baumannii Ab13301	30, q4h for 24h	Subcutaneou s	4.3	[12]
Lung	P. aeruginosa Pa14	10, q8h for 16h	Intravenous	1.5	[12]
Lung	A. baumannii NCTC13301	10, q8h for 16h	Intravenous	3.6	[12]
Thigh	P. aeruginosa	20	Not specified	4.6	[13]

Pharmacokinetic Parameters of Upleganan (SPR206)

Species	Dose	Route	Cmax (µg/mL)	Tmax (h)	Half-life (h)	AUC (μg·h/m L)	Referen ce
Human (Healthy)	10 - 400 mg (single)	IV (1h infusion)	Dose- proportio nal	1.1 - 1.3	2.4 - 4.1	Dose- proportio nal	[4]
Mouse (Infected)	5 mg/kg, q8h (estimate d)	Subcutan eous	Not specified	Not specified	Not specified	fAUC <sub>0-24</sub> : 47.28	[14]

# **Experimental Protocols Formulation and Administration**



For preclinical studies, **Upleganan** (SPR206 acetate salt) can be prepared for administration. The acetate salt form generally offers enhanced water solubility and stability.[12]

- Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles for both intravenous and subcutaneous administration.
- Preparation: Dissolve the required amount of Upleganan powder in the chosen vehicle to achieve the desired final concentration for dosing. Ensure the solution is clear and free of particulates before administration. The stability of Upleganan in solution should be considered, and fresh preparations are recommended for each experiment.
- Administration Routes:
  - Intravenous (IV): Administered typically via the tail vein in mice.
  - Subcutaneous (SC): Injected into the loose skin over the back or flank.[5][12][14][15][16]

#### **Murine Thigh Infection Model**

This model is used to assess the efficacy of antimicrobial agents against localized deep-seated muscle infections.

- Animal Model: Neutropenic female BALB/c or C57 mice (6-8 weeks old). Neutropenia is typically induced by intraperitoneal injection of cyclophosphamide prior to infection.
- Bacterial Preparation: Culture the desired Gram-negative pathogen (e.g., P. aeruginosa, A. baumannii) to mid-logarithmic phase. Wash and resuspend the bacterial pellet in sterile saline to the target concentration (e.g., 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup> CFU/mL).
- Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.
- Treatment: Initiate Upleganan administration at a specified time post-infection (e.g., 2 hours). Administer the drug via the desired route (IV or SC) at various dosing regimens.[16]
   [17][18]
- Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in



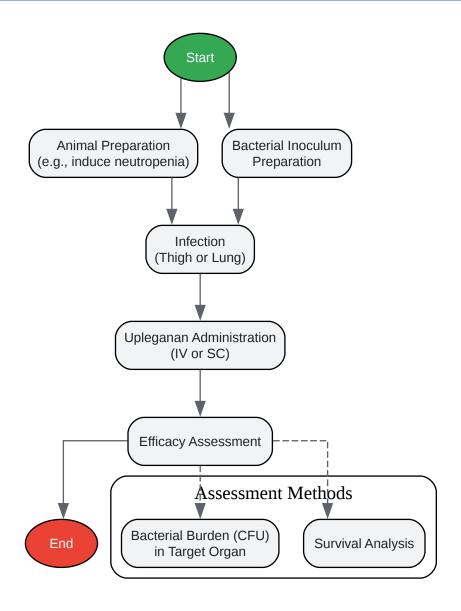
sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[17]

### **Murine Lung Infection Model (Pneumonia)**

This model is used to evaluate the efficacy of antibiotics in treating respiratory tract infections.

- Animal Model: Female BALB/c mice (6-8 weeks old). Immunocompetent or neutropenic models can be used.[19][20][21]
- Bacterial Preparation: Prepare the bacterial inoculum as described for the thigh infection model.
- Infection: Anesthetize the mice. Administer the bacterial suspension (typically 20-50 μL) via intranasal or intratracheal instillation.[19][20][22][23]
- Treatment: Begin **Upleganan** administration at a set time after infection (e.g., 2 hours) via the intravenous or subcutaneous route.
- Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically
  remove the lungs and homogenize them in sterile saline. Determine the bacterial burden
  (CFU/gram of lung tissue) by plating serial dilutions.[22] Survival can also be monitored over
  a longer period.





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